NeuroD protein
Description
Overview of Basic Helix-Loop-Helix (bHLH) Transcription Factors
Basic Helix-Loop-Helix (bHLH) proteins represent a large superfamily of transcription factors crucial for regulating gene expression across most eukaryotic organisms. nih.gov These proteins are defined by a characteristic protein sequence of about 60-100 amino acids. nih.gov This conserved domain consists of two distinct regions: a basic region that directly binds to DNA and a Helix-Loop-Helix (HLH) region. nih.govmdpi.comnih.gov The HLH region, comprising two alpha-helices separated by a variable loop, facilitates dimerization with other bHLH factors. nih.govmdpi.com This dimerization is essential for forming a functional DNA-binding unit. nih.gov
bHLH transcription factors typically function by forming homo- or heterodimers, which then bind to specific DNA sequences known as E-box motifs (with the consensus sequence CANNTG) within the regulatory regions of target genes. nih.govebi.ac.ukontosight.ai This binding can either activate or repress gene transcription, thereby controlling a wide array of cellular processes. ebi.ac.uk In animals, these functions include the control of cell proliferation and the development of specific cell lineages, such as neurogenesis and myogenesis. ebi.ac.ukbohrium.com Neural lineage bHLH factors are particularly critical for the development and function of the central nervous system, participating in the regulation of cell survival, differentiation, migration, and fate specification. frontiersin.org
The NeuroD Protein Family: Members and Classification
The NeuroD family of proteins is a key subgroup of the neural lineage bHLH transcription factors. frontiersin.org These proteins are master regulators of neuronal progenitor cell differentiation and specification in various regions of the nervous system, including the cerebral cortex, cerebellum, brainstem, and spinal cord. frontiersin.org The family consists of four closely related members: NeuroD1, NeuroD2, NeuroD4, and NeuroD6. frontiersin.orgwikipedia.org While their expression patterns in the developing cerebral cortex are highly overlapping, they are not identical. frontiersin.org Generally, NeuroD family members are predominantly expressed in differentiated neurons, where they regulate fate specification and maintain neuronal identity. frontiersin.org
Table 1: The this compound Family
| Member | Aliases | Key Roles in Neural Biology |
|---|---|---|
| NeuroD1 | Neurogenic differentiation factor 1, BETA2, BHF-1, bHLHa3 | Neuronal differentiation, survival, and maturation; dendrite morphogenesis; reprogramming of glial cells into neurons. wikipedia.orgnih.goven-journal.org |
| NeuroD2 | Neurogenic differentiation factor 2, NDRF, bHLHa1 | Pyramidal neuron migration, axonal navigation, maturation of synapses, neuronal survival. nih.govuniprot.orggenescells.ru |
| NeuroD4 | Neuronal Differentiation 4, MATH-3, ATH-3, bHLHa4 | Neuronal differentiation, regulation of amacrine cell fate. genecards.orguniprot.orguniprot.org |
| NeuroD6 | Neurogenic differentiation factor 6, Nex1, MATH-2, Atoh2, bHLHa2 | Neuronal differentiation, synaptogenesis, mitochondrial biogenesis, tolerance to oxidative stress. nih.govontosight.aisemanticscholar.org |
NeuroD1, also known as neurogenic differentiation factor 1, is a critical transcription factor for the differentiation and survival of both neuronal and endocrine cells. en-journal.org It is essential for the survival and maturation of adult-born neurons, with a particular role in dendrite morphogenesis. en-journal.org In the developing cerebral cortex, NeuroD1 is expressed in mitotic and early postmitotic neuronal cells in the subventricular zone, promoting terminal neuronal differentiation. nih.gov Its expression is retained in the postnatal cerebral cortex, particularly in excitatory pyramidal neurons of the upper layers. nih.gov Research has shown that NeuroD1 can reprogram other cell types, such as reactive glial cells, into functional neurons. wikipedia.orgnih.gov It functions as a pioneer transcription factor, binding to silenced neuronal genes and initiating chromatin remodeling to activate the neuronal program. nih.govbiologists.com
NeuroD2, or neurogenic differentiation factor 2, plays a significant role in the development and maturation of the nervous system. uniprot.orgnih.gov It is required for the survival of neurons in the cerebellum and for the proper integration of thalamocortical connections into the neocortex. genescells.ru NeuroD2 controls the migration of pyramidal neurons by regulating the Reelin signaling pathway. nih.gov Furthermore, it is essential for axonal navigation and fasciculation in the mouse neocortex, often working in conjunction with NeuroD6. nih.gov NeuroD2 also contributes to the structural and functional maturation of hippocampal mossy fiber synapses. nih.gov
NeuroD4, also referred to as MATH-3 or ATH-3, functions as a transcriptional activator that mediates neuronal differentiation. genecards.orguniprot.orguniprot.org It is predicted to be involved in neurogenesis and the positive regulation of cell differentiation. genecards.orgnih.gov Specifically, NeuroD4 is required for the regulation of amacrine cell fate in the retina. uniprot.orguniprot.org Co-expression of NeuroD4 with another factor, Insm1, has been shown to drive the maturation of glutamatergic neurons from reprogrammed human and mouse astrocytes. nih.gov
NeuroD6, also known by the synonyms Nex1 and MATH-2, is a member of the NeuroD subfamily whose expression parallels neuronal differentiation and synaptogenesis during brain development. nih.govontosight.ai It is considered a critical effector in promoting neuronal differentiation and survival. nih.gov NeuroD6 has been shown to be central to mitochondrial biogenesis during the early stages of neuronal differentiation. frontiersin.org It also plays a role in specifying multipotential progenitors towards a glutamatergic pyramidal fate. semanticscholar.org In conjunction with NeuroD1, NeuroD6 is required for the survival of a specific subset of dopaminergic midbrain neurons. frontiersin.orgucl.ac.uk
NeuroD4
Historical Context of this compound Discovery and Initial Functional Characterization
The discovery of the bHLH domain dates back to 1989. nih.govbohrium.com The first member of the NeuroD family, NeuroD1, was identified in 1995 by Lee and colleagues. sinobiological.comfrontiersin.org They described a bHLH protein they named NeuroD (for neurogenic differentiation) that functions during neurogenesis. sinobiological.com Their research, involving the cloning of mouse and Xenopus NeuroD homologs, revealed that these genes are transiently expressed in a subset of neurons in the central and peripheral nervous systems as they undergo terminal differentiation. sinobiological.com A key finding from this initial work was that the ectopic expression of NeuroD in Xenopus embryos could convert epithelial cells into neurons, demonstrating its potent neurogenic capabilities. sinobiological.comfrontiersin.orgbiologists.com This foundational study established NeuroD1 as a pivotal factor in neuronal fate determination. frontiersin.orgbiologists.com Subsequent research identified other members of the family, NeuroD2, NeuroD4, and NeuroD6, and began to elucidate their overlapping yet distinct roles in the intricate process of nervous system development. frontiersin.orgnih.gov
Properties
CAS No. |
169238-82-8 |
|---|---|
Molecular Formula |
C14H27N3O4 |
Synonyms |
NeuroD protein |
Origin of Product |
United States |
Molecular Architecture and Transcriptional Regulation of Neurod Proteins
Gene Structure and Genomic Organization of NeuroD Family Loci
The NeuroD family of transcription factors is a subset of the neural lineage basic Helix-loop-Helix (bHLH) factors, which are crucial regulators of neuronal development and function. frontiersin.org This family in mammals is comprised of four members: NeuroD1, NeuroD2, NeuroD4, and NeuroD6. frontiersin.org These genes are located on different chromosomes, indicating their distinct genomic loci.
The human NEUROD1 gene, for instance, is located on chromosome 2q31.3. ijciras.comwikipedia.orgnih.govfactorbook.org Similarly, the NEUROD2 gene is found on chromosome 17q12, and NEUROD4 is on chromosome 5q23-q31. wikipedia.org The genomic structure of these genes typically consists of a small number of exons. For example, the human NEUROD1 gene contains two primary exons that encode the protein. wikipedia.org This compact gene structure is a common feature among the NeuroD family members.
| Gene Name | Chromosomal Locus (Human) |
| NEUROD1 | 2q31.3 ijciras.comwikipedia.orgnih.govfactorbook.org |
| NEUROD2 | 17q12 wikipedia.org |
| NEUROD4 | 5q23-q31 wikipedia.org |
| NEUROD6 | Not specified in provided context |
Protein Domain Architecture
The function of NeuroD proteins as transcription factors is fundamentally linked to their conserved protein structure, which features a basic helix-loop-helix (bHLH) domain. frontiersin.orgtandfonline.com This domain is characteristic of a large superfamily of transcription factors that play pivotal roles in a wide array of developmental processes. frontiersin.orgtandfonline.com The bHLH domain itself is composed of two distinct functional regions: a basic region responsible for DNA binding and a helix-loop-helix region that facilitates dimerization. frontiersin.orgtandfonline.commdpi.com
Basic Region (DNA-binding)
The basic region of the bHLH domain is a sequence of amino acids rich in basic residues, located at the N-terminal end of the domain. mdpi.com This region directly interacts with the major groove of the DNA, recognizing and binding to a specific DNA consensus sequence known as the E-box, which has the core sequence CANNTG. frontiersin.orgfactorbook.orgtandfonline.comnih.gov The binding of the basic region to the E-box is a critical step in the transcriptional regulation of target genes involved in neurogenesis. frontiersin.org
Helix-Loop-Helix (Dimerization)
The helix-loop-helix (HLH) domain consists of two alpha-helices separated by a flexible loop. mdpi.com This structure mediates the formation of protein dimers. NeuroD proteins can form homodimers with another NeuroD protein or, more commonly, heterodimers with other bHLH proteins, such as the ubiquitously expressed E-proteins (e.g., E12 and E47). oup.com This dimerization is essential for the stable binding of the complex to the DNA E-box sequence and for subsequent transcriptional activation. nih.govembopress.org
Transcriptional Control of NeuroD Gene Expression
The expression of NeuroD family genes is a tightly controlled process, regulated by a complex network of upstream signaling pathways and specific cis-regulatory elements like promoters and enhancers. This precise regulation ensures that NeuroD proteins are produced in the correct cells and at the appropriate times to orchestrate neuronal development.
Upstream Regulators and Signaling Pathways
The expression of NeuroD genes is initiated by upstream proneural bHLH transcription factors, such as the Neurogenins (Ngn1, Ngn2, Ngn3). embopress.orgnih.gov For instance, Neurogenin-3 has been shown to directly activate the promoter of the BETA2/NeuroD gene. nih.gov This establishes a hierarchical cascade of gene activation that drives neuronal differentiation. In some cellular contexts, however, the regulation of NeuroD1 appears to be independent of Neurogenin action. oup.com
Signaling pathways also play a crucial role. For example, the activation of the protein kinase C pathway has been shown to regulate NeuroD expression. nih.gov Studies have also implicated NeuroD1 as an upstream regulator of other transcription factors, such as NSCL1, further highlighting its central role in the neurogenic program. nih.gov
Promoter and Enhancer Elements Regulating NeuroD Expression
The transcription of NeuroD genes is controlled by promoter and enhancer elements within their genomic DNA. genecards.orgembopress.org Promoters are located near the transcription start site and contain binding sites for the basic transcriptional machinery and for specific transcription factors. The human NeuroD1 gene promoter has been identified and analyzed to understand its regulation. wikipedia.org
Post Translational Modifications and Intracellular Dynamics of Neurod Proteins
Subcellular Localization and Nucleocytoplasmic Shuttling
The function of NeuroD1 as a transcription factor necessitates its presence in the nucleus. However, NeuroD1 is not constitutively localized to the nucleus; it dynamically shuttles between the cytoplasm and the nucleus, allowing for rapid control over its transcriptional activity. nih.goven-journal.orgdana-farber.org This nucleocytoplasmic shuttling is tightly regulated by extracellular signals, most notably by glucose concentrations in pancreatic cells. nih.goven-journal.orgdana-farber.org
In pancreatic islet cells, low glucose conditions result in NeuroD1 being predominantly localized in the cytoplasm. foxchase.org Upon stimulation with high glucose, NeuroD1 translocates to the nucleus, where it can activate target genes such as insulin (B600854). nih.goven-journal.orgdana-farber.orgfoxchase.org This glucose-mediated translocation is primarily driven by O-GlcNAcylation, a specific type of glycosylation. foxchase.orgnih.gov In high glucose environments, the enzyme O-GlcNAc transferase (OGT) modifies NeuroD1, promoting its nuclear import. foxchase.orgpnas.org Conversely, under low glucose conditions, NeuroD1 interacts with O-GlcNAcase, which removes the modification, leading to its export back to the cytosol. foxchase.org The inhibition of O-GlcNAcase is sufficient to cause nuclear localization of NeuroD1 even in low glucose, underscoring the critical role of this modification in controlling its subcellular location. foxchase.org
Types and Functional Implications of Post-Translational Modifications
The activity, stability, and localization of NeuroD1 are governed by a complex interplay of various PTMs. These modifications act as molecular switches, fine-tuning the protein's function in different cellular contexts.
Phosphorylation is a key PTM that has context-dependent effects on NeuroD1 function. The consequences of phosphorylation can differ significantly between cell types, such as neuronal versus pancreatic cells.
Regulation by ERK: The Extracellular signal-regulated kinase (ERK) phosphorylates NeuroD1 at multiple serine residues, including S259, S266, and S274. nih.gov In neuronal cells, ERK-dependent phosphorylation at S274 is a primary signal for protein degradation. nih.goven-journal.orgbiorxiv.org This phosphorylation event promotes the ubiquitination of NeuroD1, targeting it for destruction by the proteasome. en-journal.orgbiorxiv.org A non-phosphorylatable mutant (S274A) exhibits a longer half-life and enhanced neurogenic activity, while a phosphomimetic mutant (S274D) shows reduced activity. en-journal.orgbiorxiv.org This suggests that in the context of neurogenesis, phosphorylation by ERK serves to limit NeuroD1 activity by controlling its stability. biorxiv.org
Role in Pancreatic Cells: In contrast, in glucose-stimulated pancreatic insulinoma cells, phosphorylation of S266 and S274 by ERK has been shown to be required for NeuroD1 to fully activate the insulin promoter. nih.gov This highlights a striking context-dependent regulation where the same modification can be activating in one cell type and degradative in another.
Regulation by CaMKII: In activated neurons, Calcium/calmodulin-dependent protein kinase II (CaMKII) phosphorylates NeuroD1 at Serine 336. nih.gov This specific phosphorylation event is crucial for promoting the growth and morphogenesis of dendrites, linking neuronal activity to structural development. nih.gov
As mentioned previously, O-linked N-acetylglucosaminylation (O-GlcNAcylation) is a critical modification that directly links cellular glucose metabolism to NeuroD1 activity.
In pancreatic β-cells, high glucose levels increase the availability of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT). foxchase.orgpnas.org OGT then modifies NeuroD1, an event that is necessary for its translocation from the cytoplasm to the nucleus. foxchase.orgnih.gov This relocalization allows NeuroD1 to access its target genes, such as the insulin gene, and initiate transcription. foxchase.orgscbt.com Depletion of OGT prevents this nuclear translocation, even in the presence of high glucose. foxchase.org Under low glucose, the enzyme O-GlcNAcase removes the sugar moiety, leading to NeuroD1's return to the cytoplasm. foxchase.org This dynamic cycling provides a direct mechanism for glucose sensing to control insulin production via NeuroD1 localization. foxchase.orgnih.govpnas.org
Beyond phosphorylation and O-GlcNAcylation, other modifications and protein interactions play a significant role in regulating NeuroD1.
Ubiquitination: NeuroD1 protein levels are controlled through degradation via the ubiquitin-proteasome system. en-journal.orgbiorxiv.org As detailed above, ERK-dependent phosphorylation at S274 serves as a signal for polyubiquitination, which marks the protein for degradation. nih.goven-journal.org Inhibiting the proteasome leads to the accumulation of NeuroD1, confirming this pathway's role in regulating its turnover. nih.govbiorxiv.org More recently, a ubiquitin-independent degradation mechanism has also been identified, where the protein Midnolin acts as a shuttling factor to recruit NeuroD1 directly to the proteasome. dana-farber.orgpnas.org
Interaction with Pin1: Following phosphorylation, NeuroD1 can be bound by the peptidyl-prolyl cis-trans isomerase Pin1. nih.govnih.gov This interaction, which is dependent on prior phosphorylation, stabilizes the NeuroD1 protein. nih.govnih.gov In the absence of Pin1, NeuroD1 is rapidly degraded. nih.gov Pin1-mediated isomerization likely induces a conformational change in NeuroD1 that protects it from the degradation machinery, thereby enhancing its protein levels and functional activity during neuronal specification. nih.govnih.gov
O-GlcNAcylation
Protein Stability and Degradation Pathways
The primary pathway for NeuroD1 degradation is the ubiquitin-proteasome system. biorxiv.orgfrontiersin.org This process is actively regulated, with ERK-mediated phosphorylation at S274 acting as a key trigger that leads to polyubiquitination and subsequent proteolysis. nih.govbiorxiv.org Blocking this phosphorylation site significantly increases the protein's half-life and enhances its biological functions, such as promoting neurite outgrowth. en-journal.orgbiorxiv.org
In addition to the canonical ubiquitin-dependent pathway, NeuroD1 is also a substrate for the Midnolin-proteasome pathway, which bypasses the need for ubiquitination. dana-farber.orgpnas.org This provides an alternative route for regulating NeuroD1 levels.
Conversely, protein stability is actively promoted by the prolyl isomerase Pin1. By binding to phosphorylated NeuroD1, Pin1 prevents its degradation, thereby increasing its accumulation and potentiating its role in neuronal differentiation. nih.govnih.gov This interplay between phosphorylation-dependent degradation and phosphorylation-dependent stabilization illustrates the sophisticated regulatory network that governs the precise levels of NeuroD1 protein required for normal development and function.
Mechanism of Action As Transcription Factors
DNA Binding Specificity and E-Box Motif Recognition
NeuroD proteins, like other bHLH transcription factors, recognize and bind to a specific DNA sequence known as the E-box, which has the consensus core sequence CANNTG. oup.combiorxiv.orgembopress.orgfrontiersin.org The specificity of this binding is crucial for the regulation of a precise set of target genes involved in neuronal and endocrine cell differentiation and function. embopress.orgnih.gov
The two central nucleotides of the E-box motif, along with flanking sequences, contribute to the binding specificity of different bHLH protein dimers. embopress.orgfrontiersin.org For instance, heterodimers of proneural factors like NeuroD with E-proteins preferentially bind to E-box variations such as CAT-CAG motifs. oup.combiorxiv.org Studies have shown that the type of E-box motif bound by NeuroD can influence the functional outcome. For example, NEUROD2 binding to CAT-CAG motifs is associated with stronger transactivation of genes involved in neuronal functions, whereas binding to CAG-CAG motifs is linked to a reduced ability to activate target genes that are involved in more general cellular processes. oup.combiorxiv.org
The binding of NeuroD proteins to these specific E-box sequences is a critical step in initiating the transcription of genes necessary for processes such as insulin (B600854) production and the development of various neuronal subtypes. wikipedia.orgnih.govnih.gov
Dimerization Partners and Complex Formation
NeuroD proteins function as part of a larger protein complex, and their ability to bind DNA and regulate transcription is dependent on forming dimers with other bHLH proteins. wikipedia.orgbiologists.com This dimerization is a key regulatory mechanism that expands the repertoire of DNA sequences that can be recognized and the cellular processes that can be influenced.
Heterodimerization with E-proteins (e.g., E47/TCF3, Tcf12)
A primary mode of action for NeuroD proteins is through the formation of heterodimers with ubiquitously expressed Class I bHLH proteins, also known as E-proteins. biologists.commdpi.com These include factors such as E47 (a splice variant of TCF3) and Tcf12. biologists.combiologists.commdpi.com The formation of NeuroD/E-protein heterodimers is essential for efficient DNA binding and transcriptional activation of many target genes. mdpi.comuniprot.org For instance, NeuroD1 forms a heterodimer with E47 to activate the transcription of the secretin gene. biologists.comuniprot.org Similarly, NeuroD1 and Tcf12 can form a heterodimer that co-occupies specific genomic loci to induce active chromatin and promote neuronal migration during cortical development. biologists.com The interaction between NeuroD1 and E-proteins is fundamental for the cell-specific transcription of genes like the proopiomelanocortin (POMC) gene. nih.gov
Homo- and Heterodimerization within the NeuroD Family
In addition to forming heterodimers with E-proteins, members of the NeuroD family can also form dimers with each other. The NeuroD family consists of several members, including NeuroD1, NeuroD2, NeuroD4, and NeuroD6. wikipedia.org While homodimerization of some proneural factors has been observed, NeuroD1 is generally considered to be active in heterodimeric forms. biorxiv.orgbiologists.com However, studies suggest that NEUROD2 can form homodimers, which show a higher binding affinity for CAT-CAT E-boxes. oup.combiorxiv.org Heterodimerization can also occur between different members of the NeuroD family, such as a potential NEUROD2-NEUROG2 heterodimer, or with other proneural factors like the dimerization of NeuroD4 with Neurog2. oup.comfrontiersin.org This combinatorial dimerization allows for a greater diversity in DNA binding and regulatory functions.
Interactions with Other Transcription Factors
NeuroD proteins also interact with a variety of other transcription factors to fine-tune gene expression. These interactions can be crucial for tissue-specific gene regulation. For example, in the gastrointestinal tract, NeuroD1 associates with RREB1, a component of the CtBP corepressor complex, to enhance the transcription of target genes. nih.gov In the pancreas, NeuroD1 is part of a transcriptional complex that includes Pdx1 and MafA to synergistically activate insulin gene expression. diabetesjournals.org Furthermore, NeuroD proteins can interact with homeodomain proteins, such as the Pitx family, in a direct protein-protein interaction that is important for cell-specific transcription. nih.gov The ability of NeuroD to cooperate with other transcription factors is a key aspect of its function in diverse developmental and physiological processes. maayanlab.cloud
Transcriptional Activation and Repression Mechanisms
Once bound to DNA, NeuroD-containing dimers regulate transcription by recruiting large multi-protein complexes that modify chromatin structure and interact with the basal transcriptional machinery.
Recruitment of Coactivator Complexes (e.g., p300/CBP)
A critical step in the transcriptional activation mediated by NeuroD proteins is the recruitment of coactivator complexes, most notably p300/CBP. diabetesjournals.orgoup.comresearchgate.net These proteins are histone acetyltransferases (HATs) that acetylate histones, leading to a more open chromatin structure that is permissive for transcription. nih.govresearchgate.net NeuroD1 has been shown to interact directly with p300/CBP to stimulate the transcription of genes like secretin and the cyclin-dependent kinase inhibitor CDKN1A. uniprot.org The synergistic activation of the insulin promoter, for instance, involves the formation of a multiprotein complex that includes NeuroD1 (also known as BETA2), E-proteins, PDX-1, and the coactivators p300/CBP. oup.comresearchgate.net The recruitment of these coactivators by NeuroD is a fundamental mechanism for activating the gene expression programs required for cell differentiation and function. nih.govresearchgate.net In some contexts, the activity of NeuroD1 is also potentiated by its association with the coactivator PCAF (P300/CBP-associated factor), which is also a histone acetyltransferase. nih.gov
Pioneer Transcription Factor Activity
NeuroD1 (Neuronal Differentiation 1) is distinguished by its function as a pioneer transcription factor, a specialized role that enables it to engage with and remodel condensed, inaccessible chromatin. researchgate.netembopress.orgfrontiersin.orgnih.govbiologists.com This capability is fundamental to its ability to initiate cellular reprogramming and direct cell fate. Pioneer factors can access their target gene sequences within silent, highly compacted chromatin, known as heterochromatin, thereby initiating the cascade of events leading to gene transcription. frontiersin.org
Research demonstrates that NeuroD1 directly binds to its target DNA sequences, known as E-boxes (with a consensus core sequence of 5'-CANNTG-3'), even when these sites are located in epigenetically silenced regions of the genome. embopress.orgembopress.orggenecards.orguniprot.org This binding is a critical first step in altering the local chromatin landscape. A key mechanism in this process is the displacement of repressive histone marks and the recruitment of activating ones. Specifically, NeuroD1 binding is associated with the removal of the repressive trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3) and the concurrent addition of an active mark, the acetylation of lysine 27 on histone H3 (H3K27ac). researchgate.netfrontiersin.orgembopress.org
Further studies have shown that NeuroD1 can target regulatory elements, such as promoters and enhancers, that are characterized by bivalent domains. These domains possess both the activating H3K4me3 mark and the repressive H3K27me3 mark, poising genes for rapid changes in expression during development. researchgate.netfrontiersin.orgnih.gov By resolving these bivalent marks towards an active state, NeuroD1 increases chromatin accessibility and confers transcriptional competence to previously silent neuronal genes. embopress.orgnih.gov This pioneering activity is not only crucial for embryonic neurogenesis but is also the basis for its use in the experimental reprogramming of various somatic cells, such as microglia and fibroblasts, directly into neurons. researchgate.netembopress.orgembopress.orgnih.govfrontiersin.org The activity of NeuroD1 is often mediated through its physical interaction with chromatin-remodeling complexes like the SWI/SNF complex, which utilizes the energy of ATP hydrolysis to restructure nucleosomes. biologists.comresearchgate.netscispace.com
Regulation of Downstream Target Gene Networks
As a transcription factor, NeuroD1 orchestrates complex gene regulatory networks that are essential for the differentiation and function of specific cell types, most notably neurons and pancreatic β-cells. wikipedia.orgscbt.comdiabetesjournals.orgresearchgate.net Upon binding to the E-box sequences within the regulatory regions of its target genes, NeuroD1 activates their transcription. genecards.orguniprot.org This action initiates a comprehensive gene expression program that drives the specification of the neuronal fate. embopress.orgembopress.org A remarkable feature of this process is the establishment of an epigenetic memory; the transcriptional activation of target genes can be maintained long-term, even if the presence of NeuroD1 is transient. embopress.orgnih.govembopress.org
Identification of Direct Target Genes
The identification of genes directly regulated by NeuroD1 has been significantly advanced by genome-wide techniques, particularly Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). embopress.org By ectopically expressing NeuroD1 in mouse embryonic stem cells, researchers have mapped its binding sites across the genome, revealing that it targets both gene promoters and distal regulatory elements like enhancers. frontiersin.orgembopress.org These studies have confirmed that NeuroD1 directly binds to the regulatory elements of critical neuronal development genes, which are often held in a silent state by epigenetic mechanisms prior to NeuroD1 engagement. embopress.orgembopress.org
The direct targets of NeuroD1 encompass a wide range of functional categories, including genes that regulate transcription, signal transduction, and cytoskeletal rearrangements necessary for neuronal differentiation and migration. nih.govnih.gov In the context of converting microglia into neurons, NeuroD1 has been shown to directly induce the expression of other transcription factors, such as Scrt1 and Meis2, which in turn repress the microglial genetic program. nih.gov In pancreatic β-cells, NeuroD1 is a well-established direct activator of the insulin gene, along with other genes crucial for β-cell function and maturation. genecards.orgdiabetesjournals.orgpnas.orgnih.gov
| Gene Symbol | Function/Pathway | Context | Reference |
|---|---|---|---|
| Insulin (INS) | Hormone production | Pancreatic β-cell differentiation | genecards.orgpnas.orgnih.gov |
| Nhlh1 | Transcription factor | Neurogenesis | nih.gov |
| Nhlh2 | Transcription factor | Neurogenesis | nih.gov |
| Scrt1 | Transcriptional repressor | Microglia-to-neuron reprogramming | nih.gov |
| Meis2 | Transcription factor | Microglia-to-neuron reprogramming | nih.gov |
| Apc2 | Cytoskeletal regulation | Neurogenesis | nih.gov |
| Pcsk2 | Prohormone convertase | Neurogenesis | nih.gov |
| Secretin | Hormone production | Enteroendocrine cell differentiation | en-journal.org |
Gene Regulatory Cascades Orchestrated by NeuroD
The influence of NeuroD1 extends beyond the activation of individual genes; it orchestrates entire gene regulatory cascades that solidify cell fate decisions. NeuroD1 itself is a component of a larger developmental cascade, often acting downstream of proneural factors like the Neurogenins (e.g., Neurog1 and Neurog2), which directly activate NeuroD1 expression. embopress.orgen-journal.orgresearchgate.net
Once activated, NeuroD1 initiates a secondary wave of gene expression by directly turning on other transcription factors and epigenetic regulators. nih.govembopress.org This creates a feed-forward regulatory network, a common motif in developmental pathways, where an initial signal is reinforced and stabilized through a cascade of regulatory events. biologists.com This hierarchical system ensures a robust and unidirectional progression towards the final differentiated state.
An important aspect of NeuroD1-driven cascades is its interaction with other signaling pathways. For instance, research in zebrafish has shown that NeuroD1 negatively regulates the expression of Notch signaling components, such as notch1a, and their downstream targets like cyclinD1 and ascl1a. researchgate.net The Notch pathway is known to maintain progenitor cells in an undifferentiated, proliferative state; by repressing it, NeuroD1 facilitates cell cycle exit, a prerequisite for terminal differentiation. researchgate.net
Furthermore, the function of NeuroD1 is highly context-dependent and relies on its cooperation with other transcription factors. In the developing cerebral cortex, NeuroD1 partners with the transcription factor Tcf12 to specifically regulate genes involved in neuronal migration. biologists.com In pancreatic β-cells, NeuroD1 works synergistically with other key factors like Pdx-1 and MafA to fine-tune the expression of the insulin gene in response to glucose levels. researchgate.net This combinatorial control allows a single factor like NeuroD1 to participate in distinct biological processes by forming different regulatory complexes.
| Interacting Protein | Protein Family/Class | Functional Consequence of Interaction | Reference |
|---|---|---|---|
| TCF3 (E12/E47) | Class I bHLH Transcription Factor | Forms heterodimers required for efficient DNA binding | genecards.orgen-journal.orgnih.gov |
| Pdx-1 | Homeodomain Transcription Factor | Synergistic activation of insulin gene transcription | researchgate.net |
| MafA | bZIP Transcription Factor | Coordinated regulation of insulin gene expression in response to glucose | researchgate.net |
| BRG1 | SWI/SNF Complex ATPase | Mediates chromatin remodeling required for NeuroD1 transcriptional activity | biologists.comresearchgate.netscispace.com |
| p300/CBP | Histone Acetyltransferase | Coactivator complex that stimulates transcription | uniprot.org |
| Tcf12 | Class I bHLH Transcription Factor | Cooperative regulation of neuronal migration genes | biologists.com |
| Sp1 | Sp/KLF Transcription Factor | Stabilizes DNA binding and potentiates transactivation | nih.gov |
Cellular and Developmental Functions of Neurod Proteins
Role in Neurogenesis and Neuronal Differentiation
NeuroD proteins are considered neuronal differentiation factors, acting downstream of proneural genes like the neurogenins to drive the transition from proliferating progenitors to postmitotic neurons. biologists.combiologists.com Their expression is typically observed in cells that are undergoing or have just completed their final division, highlighting their function in the later stages of neurogenesis. biologists.com
NeuroD1 is a critical factor in determining the fate of neural progenitor cells. embopress.org It has the remarkable ability to reprogram other cell types, such as fibroblasts, into neurons, underscoring its power in specifying a neuronal identity. embopress.org NeuroD1 achieves this by directly binding to the regulatory elements of key neuronal genes. embopress.orgfrontiersin.org Interestingly, many of these target sites are epigenetically silenced in progenitor cells. embopress.org NeuroD1 can access these closed chromatin regions, a characteristic of "pioneer factors," and initiate a cascade of events that lead to gene activation. frontiersin.orgembopress.org This includes the removal of repressive histone marks and the recruitment of the cellular machinery necessary for transcription. embopress.orgfrontiersin.org
Studies have shown that NeuroD1 can control the differentiation of induced pluripotent stem cells (iPSCs) into neural progenitor cells (NPCs) by binding to enhancer regions of DNA. nih.gov This interaction, often in cooperation with other factors like Hox proteins, initiates the expression of genes required for neuronal specification. nih.gov The NeuroD family, which also includes NeuroD2, NeuroD4, and NeuroD6, works in a coordinated manner to regulate the transition from precursor cells to differentiated neurons. nih.gov
A crucial step in neuronal differentiation is the permanent exit from the cell cycle. NeuroD proteins are instrumental in this process. tandfonline.com For instance, in the developing hippocampus and cerebellum, NeuroD1 promotes the cell cycle exit of progenitor cells. nih.gov Overexpression of NeuroD1 in certain progenitor populations leads to the rapid appearance of postmitotic cells with mature neuronal characteristics. nih.gov
The protein Cux2 has been shown to directly regulate NeuroD1, which in turn promotes the formation of neuroblasts and cell-cycle exit driven by the inhibitor p27Kip1. biologists.com This highlights a direct mechanistic link between NeuroD1 and the machinery that halts cell proliferation, allowing for terminal differentiation to proceed. biologists.com Following cell cycle exit, NeuroD proteins continue to play a role in the maturation of neurons, including the development of dendrites. uniprot.org
Neural Progenitor Cell Fate Specification
Contributions to Specific Neuronal Cell Type Specification
Beyond their general role in neurogenesis, NeuroD proteins are essential for the development of specific types of neurons in different parts of the nervous system. embopress.orgfrontiersin.org
In the developing retina, NeuroD proteins are involved in the specification of various cell types, including retinal ganglion cells (RGCs). biologists.comjneurosci.org While the transcription factor Math5 is considered the primary specifier for RGCs, studies have shown that NeuroD1 can promote RGC fate, particularly in the absence of Math5. researchgate.net
NeuroD proteins, along with Math3, are crucial for the development of amacrine cells. In the absence of both Math3 and NeuroD, amacrine cells fail to develop, and the progenitor cells instead adopt ganglion and glial cell fates. nih.gov The proper specification of RGCs also involves the suppression of alternative cell fates. The transcription factor Brn3b, for example, represses the expression of genes like NeuroD1 that are involved in amacrine cell specification, thus ensuring the commitment of precursors to the RGC lineage. jneurosci.org
The expression patterns of different NeuroD family members in the retina are dynamic and specific to different cell layers and developmental stages. jneurosci.org For example, at postnatal day 6 (P6) in the mouse retina, NeuroD1 is expressed in photoreceptors, a subset of cells in the inner nuclear layer (INL), and the ganglion cell layer (GCL). jneurosci.org NeuroD2 is found in amacrine cells, and NeuroD6 is expressed in the GCL, INL, and horizontal cells. jneurosci.org
The development of sensory neurons in the inner ear is critically dependent on NeuroD1. jneurosci.orguiowa.edu Downstream of the proneural gene Neurog1, Neurod1 is necessary for the differentiation and, crucially, the survival of auditory neurons. jneurosci.orguiowa.edunih.gov Mice lacking the Neurod1 gene are profoundly deaf due to a massive loss of inner ear sensory neurons during development. uiowa.edunih.gov
Research indicates that NeuroD1 supports the survival of these neurons by regulating their responsiveness to neurotrophins, as the affected neurons in Neurod1-null mice fail to express the neurotrophin receptors TrkB and TrkC. uiowa.edunih.gov Furthermore, the absence of NeuroD1 in the inner ear ganglia can lead to an astonishing cell fate switch, where cells that would normally become neurons instead differentiate into hair cells. plos.org This suggests that NeuroD1 actively suppresses the hair cell fate in neuronal precursors. plos.org The transcription factor ISL1 also plays a vital role in the development of these neurons, and its elimination using a Neurod1Cre driver leads to defects in neuronal migration and innervation. pnas.org
NeuroD1 plays a well-established and critical role in the differentiation of cerebellar granule cells, primarily during postnatal development. frontiersin.orgresearchgate.net These glutamatergic neurons originate from precursors in the external germinal layer (EGL). researchgate.netnih.gov NeuroD1 expression is prominent in the layer of the EGL where granule cells undergo their final division and begin to differentiate. researchgate.net
In the absence of Neurod1, the differentiation of granule cells is disrupted, and the precursor cells continue to proliferate for a longer period. frontiersin.org While the transcription factor Math1 (also known as Atoh1) is essential for the initial specification of granule cell precursors, NeuroD1 acts later to drive their terminal differentiation. researchgate.netpnas.org Research using embryonic stem cells has shown that treatment with specific growth factors can induce the expression of granule cell progenitor markers, and subsequent treatment with factors like BDNF induces the expression of postmitotic markers like NeuroD. pnas.org NeuroD2 also contributes to the development of the cerebellum by promoting the survival of both granule cells and inhibitory interneurons. frontiersin.org
Hippocampal Dentate Gyrus Granule Cells
The dentate gyrus (DG) of the hippocampus is a critical site for adult neurogenesis, and NeuroD1 is essential for the proper development and survival of its granule cells. researchgate.netpnas.org Studies in mice have shown that the absence of NeuroD1 leads to a failure in the formation of the granule cell layer in the dentate gyrus. pnas.org While the initial migration of precursor cells from the neuroepithelium to the dentate gyrus appears normal in NeuroD1-deficient mice, there is a significant defect in the proliferation of these precursors once they arrive. pnas.org This is coupled with a delay in the differentiation of granule cells, ultimately resulting in the malformation of the dentate granule cell layer and excessive cell death. pnas.org
Furthermore, NeuroD1 is not only crucial during embryonic development but also for the survival and maturation of adult-born neurons in the hippocampus. nih.govnih.gov Inducible deletion of Neurod1 in adult neural stem cells leads to a dramatic reduction in the number of new neurons in the hippocampus. nih.govnih.gov This indicates a cell-intrinsic requirement for NeuroD1 in the survival and maturation of these newly generated neurons. nih.govnih.gov In the absence of NeuroD1, adult-born granule cells fail to properly mature and undergo apoptosis. frontiersin.org Double mutant mice lacking both Neurod1 and Neurod6 exhibit severe defects in the maturation of dentate gyrus granule cells, including abnormal dendritic arborization and altered axonal projections. frontiersin.org
The bHLH transcription factor Neurogenin 2 (Ngn2) acts upstream of NeuroD1 in the developmental pathway of the dentate gyrus. biologists.com Ngn2 is expressed in the dividing progenitor cells and its expression is downregulated as cells become post-mitotic, at which point NeuroD1 expression begins. biologists.com This sequential expression pattern suggests a handover of regulatory control from Ngn2 to NeuroD1 during the transition from proliferation to differentiation of dentate granule neurons.
Cortical Neurons and Laminar Identity
NeuroD proteins are key regulators of neuronal differentiation and maturation in the cerebral cortex. The expression of NeuroD family members, including NeuroD1, NeuroD2, and NeuroD6, commences as neurons exit the mitotic cycle in the subventricular zone (SVZ) and begin their migration to the cortical plate. genescells.ru This family of transcription factors is involved in a cascade that orchestrates the development of pyramidal neurons. Initially, Neurogenins (Ngn1 and Ngn2) are expressed in proliferating neuronal progenitors and are crucial for specifying a glutamatergic neuronal lineage and initiating radial migration. genescells.ruoup.com Subsequently, NeuroD1 expression is activated in intermediate progenitor cells and newly born neurons. oup.com Finally, NeuroD2 and NeuroD6 play a role in the terminal differentiation and maturation of these excitatory neurons. oup.com
NeuroD2, in particular, has been shown to be a critical regulator of genes involved in neuronal subtype specification, including Fezf2, Bcl11b, Satb2, and Cux1. oup.com This places NeuroD factors at a central position in the genetic program that defines the identity of glutamatergic neurons in the cortex. The proper layering of the cortex, or laminar identity, is also influenced by NeuroD proteins. For instance, Neurod2 has been implicated in controlling the migration of pyramidal neurons and the signaling of Reelin, a protein essential for correct cortical lamination. nih.gov It achieves this by directly regulating genes such as Cdk5r1, Lrp8, and Cux1, the last of which is a key factor in the differentiation of upper-layer neurons. nih.gov
Neuronal Migration and Axon/Dendrite Morphogenesis
NeuroD proteins are integral to the processes of neuronal migration and the shaping of axons and dendrites. In the developing cerebral cortex, NeuroD1, in cooperation with the transcription factor Tcf12, plays a role in driving neuronal migration. biologists.com NeuroD2 is also involved in the later stages of cortical radial migration, contributing to the terminal positioning of neurons within the cortical plate. nih.gov It achieves this, in part, by regulating the expression of genes involved in Reelin signaling, a critical pathway for neuronal migration. nih.gov
Beyond migration, NeuroD proteins are key regulators of neurite outgrowth. Transcriptome analysis of NeuroD1 knockout mice revealed that genes involved in axonogenesis and dendrite development are downregulated. en-journal.org In the cerebellum, NeuroD1 is critical for initiating dendrite growth and branching in granule neurons. nih.gov While NeuroD promotes the initial growth and elaboration of dendrites, other transcription factors like Sp4 and MEF2A are involved in subsequent pruning and maturation of the dendritic arbor. nih.gov The activity of NeuroD in promoting dendrite growth is regulated by neuronal activity and calcium signaling through the kinase CaMKIIα, which phosphorylates NeuroD to enhance its transcriptional activity. nih.gov In the absence of NeuroD1, a reduction in the length of dendrites has been observed in newborn granule neurons in the hippocampus. nih.gov
Neuronal Survival and Maturation
A crucial function of NeuroD proteins is to ensure the survival and proper maturation of newly formed neurons. In the developing retina, NeuroD is essential for the survival of a subset of rod photoreceptors. biologists.comnih.gov In the adult brain, NeuroD1 is required for the survival and maturation of newborn neurons in both the hippocampus and the olfactory bulb. nih.govnih.gov The absence of NeuroD1 leads to a significant reduction in these neuronal populations due to increased cell death. nih.govnih.gov
NeuroD1 is expressed late in the developmental program of neurons, consistent with a role in terminal differentiation and survival. nih.gov In NeuroD1-deficient mice, newborn granule cells in the hippocampus fail to survive and mature. nih.gov Similarly, in the cerebellum, the absence of NeuroD leads to the death of postmitotic granule cells that are unable to properly differentiate. nih.gov This requirement for survival and maturation extends to various neuronal populations, highlighting the broad importance of NeuroD in establishing and maintaining the nervous system. genescells.ru
NeuroD Proteins Beyond the Nervous System
While renowned for their roles in neurogenesis, NeuroD proteins also have vital functions in the development of other tissues, most notably the endocrine cells of the pancreas. frontiersin.orgen-journal.org NeuroD1, also known as BETA2, is critical for the differentiation and survival of enteroendocrine cells in the pancreas and intestine. en-journal.org It is a key component of the gene regulatory network that drives the development of all four endocrine cell lineages in the pancreas: α-cells, β-cells, δ-cells, and pancreatic polypeptide cells. frontiersin.orgpnas.org
The transcription factor neurogenin3 (ngn3) acts upstream of NeuroD1 in pancreatic development. pnas.org Ngn3 is required for the specification of a common endocrine precursor cell, and its absence leads to a complete lack of pancreatic endocrine cells and neonatal diabetes. pnas.org NeuroD1 expression is lost in ngn3 mutant pancreata, indicating that the ngn-NeuroD cascade is also operative in endocrine cell differentiation. pnas.org Loss of NeuroD1 itself during pancreatic development results in severe neonatal diabetes due to the failure of endocrine cells, particularly insulin-producing β-cells, to differentiate and survive properly. researchgate.netnih.gov In fact, NeuroD1 is essential for maintaining the mature phenotype of pancreatic β-cells and regulating the expression of crucial β-cell transcription factors. frontiersin.orgnih.gov This dual role in both neuronal and endocrine development underscores the fundamental importance of NeuroD proteins in cell fate determination and differentiation across different germ layers. micropublication.org
Neurod Proteins in Neurological Processes and Associated Disorders Non Clinical Focus
NeuroD Protein Expression and Function in the Mature Nervous System
In the adult brain, the expression of NeuroD proteins is sustained in specific regions, including the neocortex, hippocampus, and cerebellum. nih.gov This persistent expression suggests ongoing roles beyond initial development, contributing to the dynamic processes of the mature nervous system.
Synaptic Plasticity and Circuit Function
NeuroD proteins are integral to synaptic plasticity, the cellular mechanism underlying learning and memory. NeuroD1 is implicated in neuronal plasticity, with its expression levels increasing in the hippocampus of mice following chronic or mild stress. nih.gov It is also essential for the survival and maturation of adult-born neurons, particularly in dendrite morphogenesis. nih.goven-journal.org Overexpression of NeuroD1 in a mouse model of Alzheimer's disease has been shown to reprogram reactive glial cells into functional neurons, which then integrate into existing circuits. en-journal.orgresearchgate.net
NeuroD2 also plays a critical role in the structural and functional maturation of synapses. frontiersin.org It regulates the expression of genes involved in synaptic plasticity and neuronal survival. ontosight.ai Specifically, NeuroD2 controls the expression of the synaptic scaffolding protein PSD95, which is crucial for the maturation of mossy fiber synapses in the hippocampus. frontiersin.org Furthermore, NeuroD2 is involved in balancing synaptic neurotransmission and the intrinsic excitability of cortical pyramidal neurons. nih.gov It achieves this by promoting inhibitory synaptic drive while decreasing the neuron's own excitability, partly by regulating the expression of genes like gastrin-releasing peptide and the SK2 potassium channel. nih.gov
The coordinated action of NeuroD proteins is essential for proper circuit function. For instance, in the hippocampus, NeuroD1 promotes the exit of progenitor cells from the cell cycle and their rapid maturation, a process reinforced by the expression of NeuroD2 in differentiated neurons. nih.gov
Neuronal Circuit Maintenance
NeuroD2 contributes to the survival of both granule cells and inhibitory neurons in the cerebellum. frontiersin.org It also plays a role in the axonogenesis and synaptic formation of cerebellar inhibitory neurons. frontiersin.org The sustained expression of NeuroD2 in postmitotic pyramidal neurons throughout the cortex suggests its involvement in maintaining the integrity of these crucial circuits. frontiersin.org
Genetic Associations and Pathophysiological Links in Neural Disorders (Focus on underlying molecular mechanisms)
Dysregulation of this compound function has been linked to the molecular mechanisms of several neurological disorders. These associations are often studied in mouse models that replicate aspects of human diseases.
Epilepsy (e.g., mouse models)
The loss of NeuroD1 function is strongly associated with epilepsy. frontiersin.org Mouse models lacking NeuroD1 develop an epileptogenic phenotype characterized by malformation of the dentate gyrus in the hippocampus, resulting from excessive death of the granule cells that form this layer. frontiersin.orgpnas.org These mice exhibit spontaneous limbic seizures with electrophysiological evidence of seizure activity in both the hippocampus and cortex. pnas.org The underlying mechanism is thought to involve a failure of dentate granule cell differentiation and an increase in apoptosis during early postnatal development. pnas.org
NeuroD2 deficiency is also linked to epilepsy. Mice lacking NeuroD2 exhibit an early onset of epilepsy, and de novo mutations in the NEUROD2 gene have been identified in children with early infantile epileptic encephalopathy. frontiersin.org Mechanistically, NeuroD2 deficiency leads to a decrease in the intrinsic excitability of excitatory pyramidal neurons, which is thought to disrupt the balance of excitation and inhibition in cortical circuits. frontiersin.orgnih.gov In some temporal lobe epilepsy (TLE) models, overexpression of NeuroD1 in reactive glia has been shown to convert these cells into inhibitory interneurons, which can reduce seizure frequency and neuronal loss. mdpi.comcureepilepsy.orgbiospace.comnih.gov This suggests that NeuroD1-mediated cell conversion can help restore the balance between excitation and inhibition in epileptic circuits. cureepilepsy.orgbiospace.com
Huntington's Disease (e.g., R6/2 mouse models)
In the context of Huntington's disease, impaired neurogenesis and reduced expression of NeuroD1 have been observed in the hippocampus of the R6/2 mouse model, a common model for this neurodegenerative disorder. frontiersin.org Similar findings of decreased NEUROD1 expression have been reported in differentiated neural cultures derived from Huntington's disease patients. frontiersin.org These findings suggest that the disruption of NeuroD1-mediated neurogenesis may contribute to the pathology of Huntington's disease. frontiersin.org
Autism Spectrum Disorders (e.g., NeuroD2 mutations in mouse models)
Mutations in the NEUROD2 gene are associated with a spectrum of neurobehavioral phenotypes, including autism spectrum disorders (ASD). biorxiv.orgbiorxiv.org Mouse models with a deficiency in NeuroD2 exhibit core ASD-like behaviors, such as altered social interest, stereotypic behaviors, and hyperactivity. biorxiv.orgbiorxiv.orgresearchgate.net These behavioral changes are correlated with underlying cellular and molecular defects, including altered migration and laminar positioning of cortical projection neurons, and differential expression of genes related to neuronal excitability and synaptic transmission. biorxiv.orgbiorxiv.org
Specifically, Neurod2 knockout mice show altered dendritic spine density and turnover in cortical neurons and increased intrinsic excitability. nih.govnih.gov The genes that are differentially expressed in these mice are enriched for those associated with ASD in humans. biorxiv.orgnih.gov Furthermore, heterozygous Neurod2 mice also display similar, albeit milder, phenotypes, indicating that the dosage of NeuroD2 is critical for normal brain development and function. researchgate.netnih.gov These findings establish a causal link between the disruption of NeuroD2 function, defects in cortical projection neurons, and ASD-like symptoms. nih.gov
Research Findings on NeuroD Proteins in Neurological Processes
| This compound | Function in Mature Nervous System | Associated Disorder (Mouse Model) | Key Molecular Mechanisms |
| NeuroD1 | Synaptic plasticity, neuronal survival and maturation, dendrite morphogenesis. nih.govnih.goven-journal.org | Epilepsy, Huntington's Disease | Regulates granule cell survival in the dentate gyrus; converts reactive glia to neurons. frontiersin.orgpnas.orgmdpi.com Reduced expression impairs neurogenesis. frontiersin.org |
| NeuroD2 | Synaptic maturation, balances synaptic drive and intrinsic excitability, inhibitory neuron survival. frontiersin.orgontosight.ainih.gov | Epilepsy, Autism Spectrum Disorders | Regulates PSD95 expression, controls excitability via SK2 channels. frontiersin.orgnih.gov Alters cortical neuron migration and gene expression related to ASD. biorxiv.orgbiorxiv.orgnih.gov |
Intellectual Disability
Mutations in the genes encoding NeuroD proteins, particularly NEUROD1 and NEUROD2, have been identified as contributors to intellectual disability. nih.govbiorxiv.org Homozygous loss-of-function mutations in the NEUROD1 gene result in a complex syndrome where intellectual disability, described as learning difficulties, is a key neurological feature. nih.govdiabetesjournals.org This is often observed alongside other severe neurological and developmental abnormalities. researchgate.netresearchgate.net
Similarly, pathogenic mutations in the NEUROD2 gene have been strongly associated with a spectrum of neurodevelopmental disorders that include intellectual disability and Autism Spectrum Disorder (ASD). biorxiv.orgbiorxiv.orginmed.fr Studies in mouse models where the Neurod2 gene is deleted have shown behavioral deficits and cellular changes in the cortex that are relevant to these human conditions. biorxiv.orgnih.gov Co-expression network analyses in humans have further positioned NEUROD2 as a central component in a transcriptional regulatory network linked to neurodevelopmental disorders, including intellectual disability. nih.govresearchgate.net
Table 1: NeuroD Mutations and Associated Intellectual Disability Findings
| Gene | Mutation Type | Associated Neurological Finding | Supporting Evidence |
|---|---|---|---|
| NEUROD1 | Homozygous loss-of-function | Learning difficulties / Intellectual disability as part of a broader syndrome. nih.govdiabetesjournals.orgresearchgate.net | Identified in patients with a novel syndrome of permanent neonatal diabetes and neurological abnormalities. nih.govdiabetesjournals.org |
| NEUROD2 | Pathogenic mutations (de novo, familial heterozygous, copy number variations) | Intellectual disability, often co-occurring with Autism Spectrum Disorder (ASD) and speech delay. biorxiv.orgbiorxiv.orginmed.fr | Found in individuals with neurodevelopmental disorders; mouse models recapitulate relevant phenotypes. biorxiv.orginmed.fr |
Cerebellar Hypoplasia and Sensory Deficits
The crucial role of NeuroD1 in the development of the cerebellum and sensory systems is highlighted by the severe consequences of its absence. Homozygous mutations in the human NEUROD1 gene are responsible for a novel syndrome characterized by significant neurological deficits. nih.govdiabetesjournals.org A consistent and prominent feature of this syndrome is severe cerebellar hypoplasia, which is a condition where the cerebellum is smaller than normal. nih.govresearchgate.netresearchgate.netmedlink.com This underdevelopment of the cerebellum is a primary contributor to the neurological phenotype observed in affected individuals. nih.gov
In addition to cerebellar abnormalities, these patients also present with profound sensory deficits. nih.govnih.gov Specifically, profound sensorineural deafness and visual impairment due to conditions like severe myopia and retinal dystrophy are core features of the syndrome caused by homozygous NEUROD1 mutations. nih.govdiabetesjournals.org
Research in animal models corroborates these human findings. Mice with a deletion of the Neurod1 gene exhibit pronounced cerebellar defects, as NeuroD1 is essential for the differentiation of cerebellar granule cells. frontiersin.orgnih.govresearchgate.net The absence of NeuroD1 leads to the death of these cells during development. nih.govnih.gov Furthermore, Neurod1-null mice experience a severe loss of inner ear sensory neurons, which results in deafness, mirroring the auditory deficits seen in human patients. nih.govsinobiological.comresearchgate.net
Table 2: NeuroD1 Deficiency: Cerebellar and Sensory Findings
| Organ System | Phenotype in Humans (Homozygous NEUROD1 Mutations) | Phenotype in Mice (Neurod1 Deletion) | Reference |
|---|---|---|---|
| Cerebellum | Severe cerebellar hypoplasia. nih.govresearchgate.netresearchgate.net | Deficits in granule cell differentiation and survival. frontiersin.orgnih.govnih.gov | nih.govresearchgate.netresearchgate.netnih.govnih.gov |
| Auditory System | Profound sensorineural deafness. nih.govdiabetesjournals.org | Near complete loss of cochlear neurons, leading to deafness. nih.govresearchgate.net | nih.govdiabetesjournals.orgnih.govresearchgate.net |
| Visual System | Severe visual impairment (myopia, retinal dystrophy). nih.govnih.gov | Progressive degeneration of rod and cone photoreceptors. frontiersin.org | nih.govnih.govfrontiersin.org |
Role of NeuroD in Glial-to-Neuron Reprogramming (in animal models)
NeuroD1 has emerged as a potent factor for in vivo cellular reprogramming, specifically in converting non-neuronal glial cells into functional neurons within the brains of animal models. wikipedia.orgnih.gov This process holds significant implications for potential neural repair strategies. In mouse models of brain injury and neurodegenerative diseases like Alzheimer's disease, the overexpression of NeuroD1 in reactive glial cells can directly reprogram them into neurons. nih.govportlandpress.comfrontiersin.org
The primary targets for this reprogramming are reactive astrocytes and NG2 glial cells, which proliferate following injury. nih.govfrontiersin.org By introducing NeuroD1, typically via a retrovirus or an adeno-associated virus (AAV), these glial cells can be efficiently converted. portlandpress.comfrontiersin.orgbiorxiv.org The resulting astrocyte-converted neurons have been shown to be highly functional. frontiersin.org They are capable of firing action potentials and establishing synaptic connections, integrating into the existing neural circuitry. nih.govportlandpress.com
This NeuroD1-mediated glial-to-neuron conversion has been successfully applied in various animal disease models, including stroke, Huntington's disease, and spinal cord injury. portlandpress.comresearchgate.netfrontiersin.org For instance, in mouse models of stroke, this technique has been used to regenerate functional neurons in the damaged cortex. frontiersin.orgfrontiersin.org In Huntington's disease models, co-expression of NeuroD1 and Dlx2 converted striatal astrocytes into GABAergic neurons, which are the type of neurons lost in the disease. biorxiv.orgfrontiersin.org The newly generated neurons are predominantly glutamatergic, although conversion to other neuronal subtypes has also been achieved. nih.govportlandpress.com This direct reprogramming not only replaces lost neurons but has also been shown to reduce neuroinflammation and help restore the blood-brain barrier in injury models. frontiersin.org
Table 3: NeuroD1-Mediated Glial-to-Neuron Reprogramming in Animal Models
| Reprogramming Factor | Target Glial Cells | Animal Model | Outcome |
|---|---|---|---|
| NeuroD1 | Reactive Astrocytes, NG2 Glia | Stab wound injury, Alzheimer's disease (mouse). nih.govportlandpress.com | Conversion into functional glutamatergic neurons that integrate into neural circuits. nih.govportlandpress.com |
| NeuroD1 | Reactive Astrocytes | Ischemic Stroke (mouse, non-human primate). frontiersin.org | Regeneration of functional neurons in the ischemic cortex, promoting functional recovery. frontiersin.orgfrontiersin.org |
| NeuroD1 & Dlx2 | Astrocytes | Huntington's disease (mouse). biorxiv.orgfrontiersin.org | Conversion into GABAergic medium spiny neurons, improving motor function. biorxiv.orgfrontiersin.org |
| NeuroD1 | Reactive Astrocytes | Spinal cord injury (mouse). portlandpress.com | In situ conversion of astrocytes to neurons. portlandpress.com |
Advanced Methodological Approaches in Neurod Research
Genetic Manipulation Techniques in Animal Models
Animal models are indispensable for understanding the in vivo roles of NeuroD. Various genetic engineering techniques have been employed to create models that elucidate the protein's function in neurogenesis and disease. creative-biolabs.comwikipedia.org
Knockout Mice: Conventional and conditional knockout (KO) mouse models have been instrumental in revealing the critical functions of NeuroD1. In conventional NeuroD1 KO mice, there is a dramatic loss of neurons in specific brain regions like the cerebellum and the hippocampus, primarily due to extensive cell death. hanyang.ac.kr Studies on both NeuroD1 knockout (KO) and conditional knockout (CKO) mice have demonstrated a significant reduction and disorganization of innervation in the inner ear. researchgate.net These models also exhibit a massive loss of spiral ganglia. researchgate.net Furthermore, transcriptome analysis of primary neurons from NeuroD1 KO embryos shows downregulation of genes involved in axonogenesis and dendrite development, leading to attenuated neurite outgrowth. researchgate.net In the context of epilepsy, wild-type mice show an upregulation of NeuroD1 in the hippocampus after seizures, a phenomenon that is reduced in NeuroD1 cKO mice. nih.gov However, this reduction in NeuroD1-positive neurons did not ultimately alter the frequency of spontaneous recurrent seizures, suggesting that a more significant reduction in aberrant neurogenesis is needed to impact the epileptic phenotype. nih.gov
Conditional Knock-in Mice: Conditional knock-in (KI) models allow for the controlled expression of a gene at a specific locus. ozgene.com A conditional NeuroD1 mouse line has been generated at the ROSA26 locus, where a "loxP-STOP-loxP" cassette prevents NeuroD1 transcription until it is removed by Cre-mediated recombination. researchgate.net This allows for tissue-specific or inducible expression of NeuroD1, providing a powerful tool to study its effects in specific cell populations and at different developmental stages. ozgene.comresearchgate.net
Transgenic Mice: Transgenic mice, which carry foreign DNA integrated into their genome, have been used to study the effects of NeuroD1 overexpression. wikipedia.org For instance, transgenic mice expressing a reporter gene under the control of the NeuroD1 promoter can be used to trace the lineage of NeuroD1-expressing cells. The Nestin-CreERT2;Rosa-YFP transgenic mouse line has been bred with NeuroD1 conditional knockout mice to investigate the role of NeuroD1 in adult neurogenesis and its response to epileptic seizures. aesnet.org
Xenopus: The African clawed frog, Xenopus laevis, has been a valuable model for studying early vertebrate development, including neurogenesis. uniprot.orgpnas.org Ectopic expression of NeuroD in Xenopus embryos can convert presumptive epidermal cells into fully differentiated neurons, demonstrating its potent neurogenic activity. nih.gov Studies in Xenopus have shown that NeuroD1 is expressed in post-mitotic cells during juvenile and adult neurogenesis and is crucial for the terminal differentiation of neurons. nih.gov Furthermore, research in Xenopus has helped to place NeuroD within a larger regulatory network, suggesting it acts downstream of other proneural genes like X-ngnr-1. pnas.org
Drosophila: While the provided sources focus primarily on vertebrate models, the fruit fly, Drosophila melanogaster, is a powerful genetic model for studying fundamental principles of neurogenesis. The identification and study of proneural genes in Drosophila, such as those in the Achaete-scute complex, provided the foundation for identifying their vertebrate homologs, including the NeuroD family. pnas.org
Interactive Data Table: Genetic Manipulation Techniques in NeuroD Research
| Technique | Animal Model | Key Findings |
|---|---|---|
| Knockout | Mouse | Loss of neurons in cerebellum and hippocampus hanyang.ac.kr; Defective inner ear innervation researchgate.net; Attenuated neurite outgrowth in primary neurons researchgate.net; Reduced NeuroD1+ neuroblasts after seizures nih.gov. |
| Conditional Knock-in | Mouse | Allows for inducible, tissue-specific expression of NeuroD1 ozgene.comresearchgate.net. |
| Transgenic | Mouse | Used to trace NeuroD1-expressing cell lineages and study gene function in specific cell populations aesnet.org. |
| Ectopic Expression | Xenopus | Converts epidermal cells into neurons nih.gov; Essential for terminal neuronal differentiation nih.gov; Acts in a regulatory cascade with other proneural genes pnas.org. |
In Vitro and Ex Vivo Cellular Models
Cellular models provide controlled environments to dissect the molecular and cellular mechanisms of NeuroD function, complementing in vivo studies.
Embryonic Stem Cells (ESCs): Human and mouse ESCs are pluripotent cells that can be differentiated into various cell types, including neurons, providing a powerful system to study neurogenesis. nih.govnih.gov The differentiation of ESCs into neurons often involves the upregulation of key neural genes, including NeuroD1. nih.gov Studies have shown that ectopic expression of NeuroD1 in mouse ESCs can override the pluripotent state and drive neurogenesis by directly binding to the regulatory elements of neuronal developmental genes. frontiersin.org Protocols for differentiating ESCs into specific neuronal lineages, such as insulin-producing cells or ventral telencephalic progenitors, often rely on the controlled expression of transcription factors like NeuroD1. researchgate.netbiorxiv.org
Induced Pluripotent Stem Cells (iPSCs): iPSCs are generated by reprogramming somatic cells and can be differentiated into various cell types, including neurons, offering a patient-specific model for studying neurodegenerative diseases. nih.govfrontiersin.orgmdpi.com This technology allows for the creation of neuronal models from individuals with specific genetic backgrounds, facilitating the study of how NeuroD1 and its downstream targets are affected in disease states. nih.govfrontiersin.org
Neurogenic Cell Lines: Various immortalized cell lines are used to study NeuroD function. For example, the F11 cell line, a hybridoma of mouse neuroblastoma and rat dorsal root ganglion cells, is used to study neurite outgrowth and the role of NeuroD1 in this process. researchgate.net P19 cells, when treated with retinoic acid, differentiate into neurons and express Neurod1 and Neurod2, providing a model to study their transcriptional activation potentials. researchgate.net The human embryonic kidney cell line HEK293 is often used for reporter assays to study the transcriptional activity of NeuroD proteins. oup.comfrontiersin.org
Primary Neuronal Cultures: These cultures are established directly from embryonic or postnatal brain tissue, providing a model system that closely resembles the in vivo environment. Primary cultures of murine cerebral cortical neurons have been used to show that neuroD expression is high in immature neurons and decreases as they mature. nih.gov Similarly, primary neural stem cells have been used to demonstrate that NeuroD1 induces neuronal differentiation and promotes the development of mature neuronal morphologies. pnas.org Studies on primary neurons from NeuroD1 knockout embryos have confirmed the protein's role in neurite outgrowth. researchgate.net Furthermore, cultured primary neural progenitor cells have been used to investigate the translational regulation of NeuroD1 by proteins like FMRP. nih.gov
Interactive Data Table: Cellular Models in NeuroD Research
| Model | Description | Application in NeuroD Research |
|---|---|---|
| Embryonic Stem Cells (ESCs) | Pluripotent cells from the inner cell mass of a blastocyst. nih.govnih.gov | Studying the role of NeuroD1 in initiating neurogenesis from a pluripotent state frontiersin.org; Differentiating into specific neuronal subtypes. researchgate.netbiorxiv.org |
| Induced Pluripotent Stem Cells (iPSCs) | Reprogrammed somatic cells with pluripotent capabilities. nih.govfrontiersin.orgmdpi.com | Creating patient-specific neuronal models to study NeuroD1 function in disease. nih.govfrontiersin.org |
| Neurogenic Cell Lines | Immortalized cells capable of neuronal differentiation. | Investigating neurite outgrowth (F11 cells) researchgate.net; Studying transcriptional activity (P19, HEK293 cells). researchgate.netoup.com |
| Primary Neuronal Cultures | Cells cultured directly from brain tissue. nih.govpnas.org | Examining the temporal expression of NeuroD during neuronal maturation nih.gov; Investigating the role of NeuroD1 in neuronal differentiation and morphology. researchgate.netpnas.org |
Molecular Biology and Biochemistry Techniques
A variety of molecular and biochemical assays are employed to investigate the specific molecular functions of the NeuroD protein, including its DNA binding properties, protein-protein interactions, and transcriptional regulatory activity.
ChIP and its high-throughput sequencing counterpart, ChIP-seq, are powerful techniques used to identify the genomic regions where a specific protein, such as NeuroD1, binds in vivo.
In this technique, proteins are cross-linked to DNA in living cells, which are then lysed. The protein of interest is immunoprecipitated along with the bound DNA. After reversing the cross-links, the associated DNA is purified and can be analyzed by PCR (ChIP-PCR) or sequencing (ChIP-seq) to identify the binding sites.
ChIP-seq studies have been crucial in identifying the direct target genes of NeuroD1. For example, ChIP-seq analysis in a small cell lung cancer (SCLC) cell line revealed that NeuroD1 binds to thousands of genomic regions, primarily in introns and intergenic regions, regulating neural-related genes. biorxiv.org In another study, ChIP-seq was used to define the transcriptional targets of ASCL1 and NEUROD1 in SCLC cells, showing significant overlap in their regulatory functions. embopress.org Furthermore, ChIP assays have confirmed that NeuroD1 binds to the regulatory elements of key neuronal developmental genes in the embryonic mouse cortex. frontiersin.org ChIP has also been used to demonstrate that NeuroD1 can occupy the promoter region of the neuroD/β2 gene in vivo. portlandpress.com
Co-IP is a widely used technique to identify proteins that interact with a protein of interest within a cell.
In a Co-IP experiment, an antibody against the target protein (e.g., NeuroD1) is used to pull it out of a cell lysate. Any proteins that are bound to the target protein will be co-precipitated. These interacting proteins can then be identified by techniques such as Western blotting or mass spectrometry.
Co-IP experiments have been instrumental in identifying proteins that form complexes with NeuroD1. For instance, Co-IP has shown that NeuroD1 physically interacts with the transcription factor Tcf12 in the developing cortex, and this complex is important for neuronal migration. biologists.com Other studies have used Co-IP to show that the Fragile X Mental Retardation Protein (FMRP) interacts with NeuroD1 mRNA, suggesting a role for FMRP in regulating NeuroD1 expression at the translational level. nih.gov Protein-protein interaction databases also list numerous potential interactors of NeuroD1, identified through various assays including affinity capture-MS and two-hybrid screens. thebiogrid.org
EMSA, also known as a gel shift assay, is an in vitro technique used to study protein-DNA interactions. signosisinc.com
This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. A labeled DNA probe containing a putative binding site is incubated with a protein extract or a purified protein. If the protein binds to the probe, a "shifted" band will be observed on the gel.
EMSA has been used to confirm that NeuroD1 binds to specific DNA sequences, known as E-boxes, in the promoters of its target genes. nih.govresearchgate.net For example, EMSA was used to demonstrate that NeuroD1 and the transcription factor Sp1 can bind cooperatively to the enhancer of the secretin gene, forming a ternary DNA-protein complex. nih.gov This technique has been fundamental in defining the DNA binding specificity of NeuroD family members and comparing it to other bHLH transcription factors like MyoD. nih.gov
Reporter gene assays are used to measure the transcriptional activity of a protein.
In a typical luciferase assay, a reporter plasmid is constructed containing the luciferase gene under the control of a promoter that has binding sites for the transcription factor of interest (e.g., NeuroD1). This reporter plasmid is transfected into cells, often along with an expression vector for the transcription factor. If the transcription factor binds to the promoter and activates transcription, luciferase will be produced. The amount of luciferase activity, which can be easily measured, is proportional to the transcriptional activity of the protein.
Luciferase assays have been widely used to study the transactivation potential of NeuroD1 and its family members. hanyang.ac.kr For example, these assays have shown that NeuroD1 can activate transcription through E-box-containing promoters. researchgate.net They have also been used to investigate the functional consequences of NeuroD1's interactions with other proteins, such as its potentiation by the RREB1 transcription factor and its cooperation with steroid receptors like the mineralocorticoid and glucocorticoid receptors. oup.comassaygenie.com Furthermore, luciferase assays have been employed to demonstrate that NeuroD proteins can robustly induce transcription from various types of E-box sequences. nih.gov
Interactive Data Table: Molecular Techniques in NeuroD Research
| Technique | Principle | Application in NeuroD Research |
|---|---|---|
| ChIP/ChIP-seq | Immunoprecipitation of protein-DNA complexes to identify in vivo binding sites. | Identifying direct target genes of NeuroD1 in neurogenesis and cancer. frontiersin.orgbiorxiv.orgembopress.org |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein and its binding partners from a cell lysate. | Identifying proteins that interact with NeuroD1, such as Tcf12. nih.govbiologists.com |
| Electrophoretic Mobility Shift Assay (EMSA) | Detection of protein-DNA binding by observing a shift in the mobility of a DNA probe on a gel. signosisinc.com | Confirming the binding of NeuroD1 to E-box sequences in target gene promoters. nih.govnih.gov |
| Reporter Gene Assays | Measurement of transcriptional activity by quantifying the expression of a reporter gene (e.g., luciferase). | Assessing the ability of NeuroD1 to activate transcription and studying its functional interactions with other proteins. researchgate.netoup.comnih.gov |
Electrophoretic Mobility Shift Assay (EMSA)
Microscopic and Imaging Techniques (e.g., Immunofluorescence, Confocal Microscopy)
Microscopic and imaging techniques are fundamental to understanding the spatial and temporal dynamics of the this compound. These methods allow for the direct visualization of NeuroD within cells and tissues, providing critical insights into its expression patterns, subcellular localization, and co-localization with other cellular components.
Immunofluorescence is a widely used technique to detect the presence and location of NeuroD1. This method utilizes antibodies that specifically bind to the NeuroD1 protein, which are then visualized using fluorescently labeled secondary antibodies. Studies have successfully employed immunofluorescence to demonstrate the expression of NeuroD1 in various contexts. For instance, upon ectopic induction of NeuroD1 in mouse embryonic stem cells, immunofluorescence analysis revealed that many cells developed a neuron-like morphology and expressed the neuron-specific protein TUJ1 within 48 hours. embopress.org This technique has also been instrumental in confirming the reduction of NeuroD1 protein in loss-of-function studies, thereby validating the specificity of the antibody and the efficacy of the knockdown. biorxiv.org
Confocal microscopy, often used in conjunction with immunofluorescence, provides high-resolution optical images by eliminating out-of-focus light. This allows for precise localization of proteins within the cell. A key application has been in tracking the subcellular movement of NeuroD1. For example, researchers generated a GFP-NeuroD1 fusion protein to monitor its location in MIN6 cells. nih.gov Using confocal microscopy, they observed that NeuroD1 was predominantly located in the cytoplasm in cells incubated with low glucose, but translocated to the nucleus when exposed to high glucose. nih.gov This glucose-mediated nuclear translocation is a critical regulatory step for NeuroD1's access to the insulin (B600854) promoter. nih.gov The nuclei in these studies are often visualized with DAPI staining. nih.govcellsignal.com
Double-immunofluorescence and confocal laser microscopy extend these capabilities to study the co-localization of NeuroD with other proteins. This approach was used to analyze this compound levels and its cellular localization in the pancreatic islets and duodenal enteroendocrine cells of mice, providing evidence that melatonin (B1676174) receptor 1 (MT1) affects NeuroD expression. nih.gov Similarly, confocal microscopy has been used to show the co-localization of other proteins with endosome markers, confirming interactions relevant to signaling pathways. cancerindex.org In retinal research, laser scanning confocal microscopy has been employed to visualize stained tissue sections, detailing the effects of NeuroD1 deletion on retinal structure and the expression of proteins like rhodopsin. nih.gov
The following table summarizes key applications of microscopic techniques in NeuroD research:
| Technique | Biological System | Key Findings | Citations |
| Immunofluorescence | Mouse Embryonic Stem Cells | Ectopic NeuroD1 induction leads to neuron-like morphology and TUJ1 expression. | embopress.org |
| Confocal Microscopy | MIN-6 Cell Line (pancreatic beta-cell line) | NeuroD1 translocates from the cytoplasm to the nucleus in response to high glucose. | nih.gov |
| Double-immunofluorescence & Confocal Laser Microscopy | Mouse Pancreatic Islets & Duodenum | Revealed that NeuroD immunoreaction peaks during the early subjective night, a rhythm absent in MT1-deficient mice. | nih.gov |
| Laser Scanning Confocal Microscopy | Mouse Retina | Visualized the histological effects of NeuroD1 conditional knockout, aiding in the study of photoreceptor survival. | nih.gov |
| Confocal Immunofluorescent Analysis | WERI-Rb-1 (retinoblastoma cell line) | Confirmed endogenous levels and localization of total NeuroD1 protein. | cellsignal.com |
Bioinformatics and Computational Approaches (e.g., Gene Regulatory Network Analysis, Motif Analysis)
Bioinformatics and computational approaches have become indispensable for deciphering the complex roles of transcription factors like NeuroD. These methods allow researchers to analyze large-scale genomic and proteomic datasets to understand gene regulatory networks and identify specific DNA binding patterns.
Gene Regulatory Network (GRN) Analysis NeuroD functions as a key regulator of neurogenesis by orchestrating a complex network of gene expression. nih.govembopress.org GRN analysis, utilizing data from techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq), aims to map these intricate connections. Studies have shown that NeuroD1 directly binds to the regulatory elements of crucial neuronal development genes, activating their expression. embopress.orgnih.gov These targets are not limited to structural proteins but include other transcription factors and epigenetic regulators, thereby building a robust and hierarchical network that controls the progression of neurogenesis. embopress.orgnih.govembopress.org For example, research in Xenopus and mouse models identified an evolutionarily conserved set of core target genes regulated by Neurogenin and NeuroD, which are involved in transcription, signal transduction, and cytoskeletal rearrangement. nih.govembopress.org Furthermore, integrating NeuroD1 into the known neuronal GRN of the sea urchin helped identify its regulatory role over other key factors like SoxC and Delta. biorxiv.org Proteomic and bioinformatic analyses have also been used to identify key proteins involved in NeuroD1-induced reprogramming of astrocytes into neurons, revealing 92 differentially expressed proteins out of 1952 identified. nih.gov
Motif Analysis A central aspect of understanding NeuroD's function is identifying the precise DNA sequences it binds to. As a basic helix-loop-helix (bHLH) protein, NeuroD recognizes and binds to a consensus DNA sequence known as an E-box (CANNTG). cellsignal.comnih.govgenecards.org Computational motif analysis of genome-wide binding data is crucial for defining this specificity.
De Novo Motif Discovery: This approach computationally scans the DNA sequences bound by NeuroD1 (identified via ChIP-seq) to find overrepresented sequence patterns without prior knowledge. Multiple studies have used de novo motif analysis to confirm that the E-box motif is highly enriched at the summit of NeuroD1 binding peaks. nih.gov It has also been used to identify the co-occurrence of the Atoh/NeuroD consensus sequence with mineralocorticoid receptor (MR)-specific binding sites in the hippocampus, suggesting a mechanism for specificity. oup.com Similarly, analysis of FOXG1 binding sites in hippocampal neurons revealed a significant co-occurrence with bHLH motifs, including that of NEUROD1. pnas.org
Consensus Sequence Identification: Through these analyses, specific consensus sequences for NeuroD binding have been defined. nih.govembopress.org For instance, a hypothesis-driven computational approach called THEME identified a statistically significant motif, sCAgcTGs, in 97% of NeuroD1-bound probes on a mouse array. oup.com
Functional Significance of Motif Variation: Recent research indicates that subtle variations in the E-box sequence can have significant functional consequences. For example, NEUROD2 binding to a CAG-CAG motif is linked to genes involved in general cellular processes, whereas binding to CAT-CAG motifs is more specific, leads to stronger gene activation, and is associated with neuronal functions. oup.com This highlights how computational motif analysis can reveal nuanced layers of gene regulation.
The following table summarizes key findings from computational analyses of NeuroD:
| Analysis Type | Method/Tool | Key Findings | Citations |
| Gene Regulatory Network Analysis | ChIP-seq, RNA-seq | NeuroD1 activates a core set of transcription factors and signaling molecules to control neuronal differentiation and migration. | embopress.orgnih.govembopress.org |
| De Novo Motif Analysis | Multiple Expectation Maximization for Motif Elicitation (MEME), HOMER | The E-box motif (CANNTG) is the primary binding site for NeuroD1. The Atoh/NeuroD motif co-occurs with MR binding sites. | nih.govoup.com |
| Hypothesis-Driven Motif Analysis | THEME (THEre is a Motif, Elicit it) | Identified a specific, statistically significant NeuroD1 binding motif: sCAgcTGs. | oup.com |
| Comparative Motif Analysis | ChIP-seq analysis | Variations in E-box motifs (e.g., CAG-CAG vs. CAT-CAG) dictate the specificity and functional outcomes of NEUROD2 binding. | oup.com |
| Proteomic & Bioinformatic Analysis | Quantitative Proteomics | Identified 92 differentially expressed proteins during NeuroD1-induced reprogramming of astrocytes to neurons. | nih.gov |
Compound and Reagent Table
| Name | Class/Use |
| Alexa Fluor Dyes | Fluorescent dyes for secondary antibodies |
| DAPI | Fluorescent stain for DNA (nuclei visualization) |
| L-glucose | Sugar (osmotic control) |
| para-Formaldehyde | Fixative agent |
| PUGNAc | O-GlcNAcase inhibitor |
| Triton | Detergent (cell permeabilization) |
Future Directions and Unanswered Questions in Neurod Protein Research
Decoding the Nuances of NeuroD Family Member Specificity and Redundancy
The four members of the NeuroD family exhibit both overlapping and distinct functions, a phenomenon known as specificity and redundancy. nih.govoup.com A key area of future investigation is to dissect the precise roles of each family member and understand the molecular basis for their unique and shared activities.
Unanswered questions in this area include:
Functional Redundancy: In some contexts, different NeuroD family members can compensate for the loss of another, indicating functional redundancy. For example, mice lacking both NeuroD2 and NeuroD6 exhibit more severe brain abnormalities than single mutants, suggesting cooperation and partial redundancy. nih.govoup.com Future studies need to elucidate the extent of this redundancy and the specific conditions under which it occurs.
Distinct Roles: Despite their similarities, each NeuroD protein has unique functions. NeuroD1 is crucial for the initial differentiation and survival of certain neurons, while NeuroD2 appears to be more involved in later processes like dendritic and synaptic maturation. nih.govbiorxiv.orgbiorxiv.org NeuroD6 has been identified as a specific marker for a subset of midbrain dopaminergic neurons and is essential for their survival. jneurosci.orgnih.gov Further research is needed to delineate the specific target genes and cellular processes regulated by each family member.
Molecular Determinants of Specificity: The molecular mechanisms that underlie the specific functions of each this compound are not fully understood. Differences in their protein structure, DNA-binding affinities, and interactions with other proteins likely contribute to their specificity. Comparative studies of the different NeuroD family members will be essential to pinpoint these determinants.
Comprehensive Analysis of this compound Post-Translational Modifications and Their Impact
Post-translational modifications (PTMs) are crucial for regulating protein function, stability, and localization. nih.govnih.gov The role of PTMs in modulating NeuroD activity is an emerging area of research with many unanswered questions.
Future research should focus on:
Identifying and Mapping PTMs: A comprehensive analysis is needed to identify all the PTMs that occur on NeuroD proteins, including phosphorylation, ubiquitination, acetylation, and SUMOylation. nih.govmdpi.comresearchgate.net Mass spectrometry-based proteomics will be a key technology for this endeavor. nih.govcreative-proteomics.com
Functional Consequences of PTMs: Once identified, the functional impact of each PTM needs to be determined. For example, phosphorylation can regulate the transcriptional activity and protein stability of NeuroD1. en-journal.org Blocking ubiquitin-dependent proteasomal degradation can increase the half-life of NeuroD1, enhancing its transcriptional programs. nih.gov
Regulation of PTMs: Understanding the enzymes (e.g., kinases, phosphatases, ubiquitin ligases) that add or remove these modifications is critical. Identifying the signaling pathways that control these enzymes will provide insights into how NeuroD activity is regulated by extracellular and intracellular cues. mdpi.com For instance, ERK-dependent phosphorylation of NeuroD1 is thought to be a key mechanism in regulating neural progenitor cells. en-journal.org
Deeper Understanding of NeuroD's Role in Synaptic Development and Function
Emerging evidence suggests that NeuroD proteins play a significant role in the development and function of synapses, the junctions where neurons communicate. nih.govwikipedia.org However, the precise mechanisms are still being unraveled.
Key areas for future investigation include:
Regulation of Synaptic Gene Expression: NeuroD2 has been shown to regulate the expression of synaptic scaffolding proteins like PSD95, which is crucial for the maturation of certain synapses. nih.gov A comprehensive identification of all the synaptic genes regulated by NeuroD family members is needed.
Role in Synapse Formation and Maturation: While neural activity is not always required for the initial formation of synapses, it is essential for the maturation of specialized synaptic structures. ox.ac.uk Future research should explore how NeuroD proteins contribute to both the initial formation and subsequent maturation and specialization of synapses.
Impact on Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. It remains to be determined whether and how NeuroD proteins are involved in the long-term changes in synaptic structure and function that underlie plasticity.
Exploring Novel Therapeutic Strategies Based on NeuroD Modulation (excluding clinical trials)
The ability of NeuroD proteins, particularly NeuroD1, to reprogram other cell types into neurons has generated significant excitement for its potential therapeutic applications in neurodegenerative diseases and brain injury. biorxiv.orgfrontiersin.org
Future preclinical research will likely focus on:
Optimizing Reprogramming Efficiency: While NeuroD1-mediated reprogramming is promising, strategies to enhance its efficiency and ensure the generation of specific, functional neuronal subtypes are needed. biorxiv.org This may involve combining NeuroD1 with other transcription factors or small molecules.
Targeting Specific Neurological Conditions: Research is exploring the use of NeuroD1-based gene therapy to treat conditions like ischemic stroke. frontiersin.orgexplorationpub.com Future studies will likely expand to other neurodegenerative diseases, aiming to replace lost neurons and restore function. nih.govnih.gov
Modulating NeuroD Activity: Beyond cell replacement, modulating the activity of endogenous NeuroD proteins could be a therapeutic strategy. This could involve developing small molecules that enhance NeuroD's transcriptional activity or block its degradation, thereby promoting neuronal survival and function. nih.govconsensus.app
Development of Advanced Animal Models to Mimic Complex Neurological Conditions
To better understand the role of NeuroD proteins in disease and to test novel therapeutic strategies, more sophisticated animal models are required. frontiersin.orgbiocytogen.comnih.gov
Advancements in this area should include:
Q & A
Q. What experimental approaches are used to study NeuroD’s role in neuronal differentiation?
NeuroD’s role in neuronal differentiation is commonly investigated using overexpression and knockdown models. For example, in Xenopus embryos, NeuroD overexpression converts ectodermal cells into neurons by bypassing inhibitory signals, as shown via lineage tracing and immunohistochemistry . In mammalian systems, NeuroD’s interaction with cyclin D1 and histone deacetylases (HDACs) has been explored using chromatin immunoprecipitation (ChIP) and luciferase reporter assays to identify promoter-binding sites and transcriptional repression mechanisms .
Q. How is NeuroD expression regulated at the molecular level?
NeuroD expression is modulated by signaling pathways such as protein kinase C (PKC). In Y79 retinoblastoma cells, PKC activation via phorbol esters upregulates NeuroD transcription, demonstrated through promoter analysis and electrophoretic mobility shift assays (EMSAs) . Additionally, post-transcriptional regulation involves protein stability; for instance, NeuroD accumulation is context-dependent, with degradation mediated by proteasomal pathways in non-permissive cellular environments .
Q. What structural features define NeuroD as a bHLH transcription factor?
NeuroD contains a conserved basic helix-loop-helix (bHLH) domain critical for DNA binding and dimerization. Mass spectrometry and domain-mapping studies reveal that its bHLH domain (residues 114-164) interacts with E-box motifs (CANNTG) in target genes like PAX6 and INSM1, validated via mutagenesis and gel-shift assays .
Advanced Research Questions
Q. How do conflicting data on NeuroD’s molecular weight in Western blots arise, and how can they be resolved?
Discrepancies in NeuroD’s apparent molecular weight (e.g., 45–73 kDa in podocyte lysates vs. predicted 39.9 kDa) may stem from post-translational modifications (e.g., phosphorylation) or antibody specificity. Studies recommend using antibodies targeting intermediate epitopes and validating findings with CRISPR/Cas9-generated knockout controls to reduce off-target signals . Nuclear-cytoplasmic fractionation combined with immunoprecipitation (IP) further clarifies subcellular localization .
Q. What mechanisms underlie NeuroD’s non-cell-autonomous effects in photoreceptor development?
In zebrafish, NeuroD regulates photoreceptor genesis via Delta-Notch signaling. Morpholino knockdown of NeuroD increases Notch pathway gene expression (e.g., her4), while pharmacological Notch inhibition rescues cell cycle exit defects. Parallel CRISPR/Cas9 mutagenesis confirms these phenotypes, highlighting the necessity of dual-model validation to rule off-target morpholino effects .
Q. How do NeuroD, NEX, and NDRF exhibit functional redundancy or divergence in CNS development?
Comparative in situ hybridization in mice reveals overlapping but distinct spatiotemporal expression patterns: NeuroD is dominant in cerebellar external granular layers (EGL), while NEX is restricted to post-migratory granule cells. Redundancy is tested via knockout models; NEX−/− mice show no compensatory upregulation of NeuroD or NDRF, suggesting independent regulatory networks despite shared bHLH domains .
Q. What methodological challenges arise when studying NeuroD’s protein transduction domain (PTD) for therapeutic delivery?
NeuroD’s PTD enables cellular internalization, but efficiency depends on heparan sulfate proteoglycans (HSPGs) on target cells. In vitro assays using HSPG-deficient cell lines and competitive inhibitors (e.g., heparin) are critical for validating PTD-dependent uptake. In vivo, fusion proteins like NeuroD-EGFP track biodistribution in murine models of diabetes or radiation-induced injury, though nonspecific binding to extracellular matrix components requires careful quantification .
Methodological Best Practices
- Knockdown Validation : Combine morpholino and CRISPR/Cas9 approaches to confirm phenotypes, as exemplified in zebrafish photoreceptor studies .
- Antibody Specificity : Use epitope-mapped antibodies and include knockout controls in Western blotting .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing protein interaction datasets, as mandated by journals like PLoS Computational Biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
